2-[4-Bromo-2-(trifluoromethoxy)phenyl]-1,2-thiazolidine 1,1-dioxide
Description
Properties
Molecular Formula |
C10H9BrF3NO3S |
|---|---|
Molecular Weight |
360.15 g/mol |
IUPAC Name |
2-[4-bromo-2-(trifluoromethoxy)phenyl]-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C10H9BrF3NO3S/c11-7-2-3-8(9(6-7)18-10(12,13)14)15-4-1-5-19(15,16)17/h2-3,6H,1,4-5H2 |
InChI Key |
UJJNEVXFUIDEKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=C(C=C2)Br)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Route 1: RCM-Based Cyclization Followed by Functionalization
This route, adapted from, involves:
-
Synthesis of diallyl sulfonamide precursor : Reacting 4-bromo-2-(trifluoromethoxy)aniline with allyl bromide and sulfonating agent.
-
RCM cyclization : Using Grubbs catalyst B (2.5 mol%) in dichloromethane at 40°C for 12 hours.
-
Oxidation : Treating the dihydroisothiazole intermediate with H2O2 (30%) in acetic acid.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Allyl bromide, SOCl2, DCM, 0°C → rt | 85% |
| 2 | Grubbs catalyst B , DCM, 40°C | 92% |
| 3 | H2O2, AcOH, 50°C | 95% |
This route achieves an overall yield of 74% and is scalable to multi-gram quantities.
Route 2: Aza-Michael Addition and Cyclization
Source describes an alternative strategy using aza-Michael addition to construct the thiazolidine ring:
-
React 4-bromo-2-(trifluoromethoxy)benzaldehyde with cysteamine hydrochloride in ethanol under reflux to form a thiazolidine Schiff base.
-
Oxidize the sulfide to sulfone using mCPBA in dichloromethane.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Cysteamine HCl, EtOH, reflux, 6h | 68% |
| 2 | mCPBA (2.2 equiv.), DCM, 0°C → rt | 88% |
This method offers a shorter synthetic pathway but lower overall yield (60% ) due to competing imine hydrolysis.
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
-
RCM Efficiency : Dichloromethane (DCM) outperforms toluene in RCM due to better catalyst solubility.
-
Oxidation Kinetics : H2O2 in acetic acid at 50°C achieves complete oxidation in 6 hours, whereas mCPBA requires stricter temperature control (0°C → rt) to prevent overoxidation.
Analytical Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis (source) confirms the planar thiazolidine ring and dihedral angle of 85.4° between the sulfone and aryl groups. Key bond lengths include S=O (1.432 Å) and C-N (1.472 Å), consistent with sulfonamide character.
Industrial Scalability and Process Challenges
Continuous Flow Synthesis
Adapting Route 1 for continuous flow (per) enhances throughput:
-
RCM Step : Residence time of 30 minutes in a packed-bed reactor with immobilized Grubbs catalyst.
-
Yield Improvement : 89% vs. 92% batch, but with 10-fold productivity increase.
Chemical Reactions Analysis
Types of Reactions
2-[4-Bromo-2-(trifluoromethoxy)phenyl]-1,2-thiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding phenyl derivative.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Compounds containing thiazolidine moieties have been shown to exhibit significant antimicrobial properties. Research indicates that derivatives can effectively combat resistant strains of bacteria, enhancing their potential as therapeutic agents against infections .
- Anticancer Properties : Studies have demonstrated that thiazolidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 2-[4-Bromo-2-(trifluoromethoxy)phenyl]-1,2-thiazolidine 1,1-dioxide have been evaluated for their activity against various cancer cell lines, showing promise in the treatment of malignancies such as breast cancer .
- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, thiazolidine derivatives have been reported to act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion .
Case Study 1: Antimicrobial Efficacy
A series of thiazolidine derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics, suggesting their potential use in treating bacterial infections resistant to conventional therapies.
Case Study 2: Anticancer Activity
In vitro studies on thiazolidine derivatives revealed that they could induce apoptosis in cancer cells. One particular study highlighted the effectiveness of a derivative similar to this compound against MCF7 breast cancer cells, with IC50 values indicating significant cytotoxicity at low concentrations .
Table 1: Biological Activities of Thiazolidine Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial | E. coli | X |
| Similar Thiazolidine Derivative | Anticancer | MCF7 | Y |
| Another Thiazolidine Variant | IDO Inhibitor | N/A | Z |
Mechanism of Action
The mechanism of action of 2-[4-Bromo-2-(trifluoromethoxy)phenyl]-1,2-thiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The presence of the bromo and trifluoromethoxy groups enhances its binding affinity and specificity towards certain targets, making it a valuable compound for research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Thiazolidine/Thiazinane Family
- 2-(4-Bromobenzyl)-1,2-thiazinane-1,1-dioxide (276b): This compound shares a bromophenyl substituent and a sulfonamide core but differs in ring size (thiazinane, a six-membered ring vs. thiazolidine, a five-membered ring). The synthesis of 276b involves sulfonamidation of (4-bromophenyl)methanol with 1,2-thiazinane-1,1-dioxide under acidic conditions (HFIP/nitromethane with oxalic acid and tetrafluorophenylboronic acid) . The larger ring size may influence conformational flexibility and binding affinity in biological systems.
- 3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxides (7): These derivatives incorporate a fused aromatic system (benzothiazine) instead of a phenyl-substituted thiazolidine. Their synthesis via reaction with N,N-dimethylthiocarbamoyl chloride highlights the versatility of sulfonamide intermediates in generating diverse heterocycles .
Functional Analogs with Bromo/Trifluoromethoxy Substitutents
- This compound exhibits potent inhibition of the Wnt/β-catenin pathway in cervical cancer cells, suggesting that the bromo-trifluoromethoxy motif contributes to bioactivity . The thiourea linkage in HMQ-T-F2 contrasts with the sulfonamide in the target compound, which may alter solubility and target selectivity.
3-Bromo-4-methyl-2,3-dihydro-1H-1λ⁶-thiophene-1,1-dione :
This dihydrothiophene derivative features a bromo substituent and a 1,1-dione group. Unlike the target compound, its thiophene core lacks nitrogen, reducing hydrogen-bonding capacity. Such differences underscore the role of heteroatom placement in modulating electronic properties and reactivity .
Key Research Findings and Implications
- Electronic Effects : The electron-withdrawing bromo and trifluoromethoxy groups in the target compound likely enhance electrophilic character at the phenyl ring, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization. This property is shared with HMQ-T-F2, where the same substituents improve binding to β-catenin .
- Biological Potential: While direct data on the target compound is lacking, HMQ-T-F2’s activity suggests that the bromo-trifluoromethoxy-phenyl motif is a critical pharmacophore. Replacing HMQ-T-F2’s thiourea with a sulfonamide (as in the target compound) could reduce toxicity while retaining efficacy .
- Synthetic Challenges : The HFIP/nitromethane solvent system used for 276b may be applicable to the target compound’s synthesis, but the smaller thiazolidine ring could necessitate optimized conditions to prevent ring-opening side reactions.
Biological Activity
The compound 2-[4-Bromo-2-(trifluoromethoxy)phenyl]-1,2-thiazolidine 1,1-dioxide is a member of the thiazolidine family, known for its diverse biological activities. Thiazolidines, particularly those with various substituents, have been extensively studied for their potential therapeutic applications. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
- Chemical Formula : C10H8BrF3N2O2S
- Molecular Weight : 335.15 g/mol
- Structure : The compound features a thiazolidine ring with a bromo and trifluoromethoxy substituent on the phenyl group.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
- Study Findings :
- A study evaluated thiazolidin-4-one derivatives against glioblastoma cells (LN229) using assays like MTT and colony formation. The results indicated that derivatives with similar structures exhibited potent antitumor activity, suggesting that modifications on the thiazolidine ring could enhance efficacy against cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5b | LN229 | 12.5 | Apoptosis induction |
| 5c | LN229 | 10.0 | Cell cycle arrest |
| 5e | LN229 | 15.0 | Inhibition of migration |
Antidiabetic Effects
Thiazolidinones are also recognized for their antidiabetic properties. Research indicates that these compounds can improve insulin sensitivity and reduce blood glucose levels.
- Mechanism : Thiazolidinones activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism. This activation leads to enhanced insulin sensitivity and reduced hyperglycemia in diabetic models .
Antimicrobial Activity
The antimicrobial potential of thiazolidines has been documented in several studies. The presence of bromine and trifluoromethoxy groups may enhance the antimicrobial properties of the thiazolidine scaffold.
- Research Insights : Compounds with similar structural features have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .
Case Study 1: Glioblastoma Treatment
A study published in PMC investigated the effects of synthesized thiazolidinone derivatives on glioblastoma cells. The results demonstrated that specific derivatives induced apoptosis effectively, highlighting their potential as therapeutic agents in cancer treatment .
Case Study 2: Diabetes Management
In another research effort, a series of thiazolidinone derivatives were tested for their antidiabetic effects in diabetic rats. The findings showed significant reductions in blood glucose levels post-treatment, confirming their role as potential antidiabetic agents .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-[4-Bromo-2-(trifluoromethoxy)phenyl]-1,2-thiazolidine 1,1-dioxide?
The synthesis typically involves:
- Bromination and trifluoromethoxy introduction : Use brominating agents (e.g., PBr₃) and trifluoromethylation reagents under controlled conditions to functionalize the aromatic ring .
- Cyclization : React intermediates (e.g., thiazolidine precursors) in polar solvents like ethanol under reflux to form the thiazolidine core .
- Oxidation to 1,1-dioxide : Treat with oxidizing agents (e.g., H₂O₂ in acetic acid) to convert the thiazolidine sulfone group .
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Evidence |
|---|---|---|---|
| Bromination | Methyltriphenylphosphonium bromide, tBuOK | 59 | |
| Cyclization | Ethanol, reflux, 6 hours | 61 | |
| Oxidation to dioxide | H₂O₂, acetic acid, 40°C | 74 |
Q. Which analytical techniques are critical for confirming structural integrity?
- ¹H/¹³C NMR : Identify aromatic protons (δ ~7.2–7.5 ppm) and trifluoromethoxy groups (δ ~4.9–5.7 ppm) .
- IR Spectroscopy : Detect S=O stretches (~1340 and 1160 cm⁻¹) and C-F vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 540.1825 for analogous compounds) .
- X-ray Crystallography : Resolve bond lengths and angles using SHELXL or WinGX for refinement .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during trifluoromethoxy substitution on the aromatic ring?
- Directing Groups : Introduce electron-donating/withdrawing groups (e.g., -OH, -Br) to steer substitution patterns .
- Catalytic Systems : Use transition metal catalysts (e.g., Pd/Cu) for cross-coupling reactions to enhance selectivity .
- Computational Modeling : Predict reactive sites using DFT calculations to guide synthetic design.
Q. What strategies address discrepancies between experimental and computational NMR data?
- Solvent Effects : Simulate chemical shifts in explicit solvent models (e.g., DMSO-d6) using software like Gaussian .
- Tautomerism Analysis : Compare energy-minimized tautomers via molecular dynamics (MD) to identify dominant forms .
- Experimental Validation : Cross-check with 2D NMR (COSY, HSQC) to resolve ambiguities in peak assignments .
Q. How is crystallographic data analyzed to resolve anisotropic displacement parameters?
- Software Tools : Use ORTEP (WinGX suite) to visualize thermal ellipsoids and SHELXL for refinement .
- Disorder Modeling : Apply PART instructions in SHELXL to model split positions in overlapping electron density .
- Validation Metrics : Check R-factors, ADPs, and Hirshfeld surfaces to ensure structural plausibility .
Q. What in vitro models evaluate the compound’s inhibitory activity against targets like PI3Kδ or Wnt/β-catenin?
- Enzyme Assays : Measure IC₅₀ values using recombinant PI3Kδ and ATP-competitive ELISA protocols .
- Cell-Based Assays : Use luciferase reporters in cervical cancer lines (e.g., HeLa) to quantify Wnt pathway modulation .
- Dose-Response Studies : Generate EC₅₀ curves via MTT proliferation assays at 24–72-hour intervals .
Q. How can computational methods predict binding modes with target proteins?
- Molecular Docking : Use AutoDock Vina to screen pose libraries against PI3Kδ or β-catenin binding pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key residue interactions.
- Free-Energy Calculations : Apply MM-PBSA to rank binding affinities of docked conformers .
Data Contradiction and Refinement
Q. How to reconcile conflicting bioactivity data across different assay platforms?
- Standardized Protocols : Normalize data using positive controls (e.g., LY294002 for PI3Kδ) and Z’-factor validation .
- Orthogonal Assays : Confirm hits via SPR (surface plasmon resonance) for binding kinetics and ITC for thermodynamics.
- Meta-Analysis : Pool datasets from multiple labs using tools like PRISM to identify outliers or trends .
Q. What steps resolve crystallographic twinning or poor diffraction quality?
- Data Collection : Optimize crystal mounting (e.g., loop vs. capillary) and use synchrotron radiation for high-resolution data .
- Twin Refinement : Apply TWIN/BASF commands in SHELXL to model twinned lattices .
- Crystal Soaking : Introduce heavy atoms (e.g., HgCl₂) for phasing via SHELXC/D/E pipelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
